propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate
Overview
Description
Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate, also known as PABA-benzodioxole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of para-aminobenzoic acid (PABA) and has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole in laboratory experiments is its unique biochemical and physiological properties, which make it a promising candidate for drug discovery and other areas of study. However, there are also some limitations associated with the use of this compound. For example, propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole may have low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole. One area of interest is the development of new drugs based on this compound. Studies have shown that propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole exerts its effects, which can help to inform the development of new drugs based on this compound.
Scientific Research Applications
Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in the field of drug discovery, where it can be used as a lead compound for the development of new drugs. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of drugs targeting these diseases.
properties
IUPAC Name |
propyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-11-24-20(23)15-5-7-16(8-6-15)21-19(22)10-4-14-3-9-17-18(12-14)26-13-25-17/h3-10,12H,2,11,13H2,1H3,(H,21,22)/b10-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHLPQATMQYOE-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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